7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-26-20-19(21(30)25-23(26)31)29(16-17-8-4-2-5-9-17)22(24-20)28-14-12-27(13-15-28)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3,(H,25,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMYXQVSUYGWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, which undergoes nucleophilic substitution reactions.
Introduction of the Benzyl Group: Benzylation can be achieved using benzyl halides in the presence of a base.
Attachment of the Phenylpiperazine Moiety: This step involves the reaction of the purine derivative with 4-phenylpiperazine under suitable conditions, such as heating in a polar solvent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or methyl groups.
Reduction: Reduction reactions can occur at various positions on the purine ring or the phenylpiperazine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the purine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, purine derivatives are of interest due to their potential interactions with nucleic acids and enzymes. This compound might be studied for its effects on DNA replication or repair mechanisms.
Medicine
In medicine, such compounds are investigated for their potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, modulating their activity. The phenylpiperazine moiety might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below summarizes critical structural variations and properties of 7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione and related compounds:
Biological Activity
7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, a synthetic compound belonging to the purine derivative class, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 355.4142 g/mol. Its structure features a purine core with a benzyl group and a piperazine moiety, which are significant for enhancing biological activity and solubility in biological systems.
Structural Features
| Feature | Description |
|---|---|
| Purine Core | Central structure providing biological relevance |
| Benzyl Group | Enhances lipophilicity and potential receptor interactions |
| Piperazine Moiety | Often associated with increased pharmacological activity |
Pharmacological Potential
7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione exhibits notable activities that suggest potential therapeutic applications:
- Antidepressant Effects : Similar compounds have shown efficacy in treating depression, likely due to their interaction with serotonin receptors.
- Antipsychotic Properties : The piperazine ring is known to enhance the antipsychotic effects in related compounds.
- Cytotoxic Activity : Preliminary studies indicate that this compound may possess cytotoxic properties against various cancer cell lines, although specific IC50 values are yet to be established.
Interaction Studies
The compound interacts with several biological targets, which may include:
- Serotonin Receptors : Potential modulation of mood and anxiety.
- Dopamine Receptors : Implications for antipsychotic effects.
- Kinase Inhibition : Possible anticancer mechanisms through inhibition of specific kinases involved in cell proliferation.
Cytotoxicity Assays
Recent studies have evaluated the cytotoxic effects of 7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione on various cancer cell lines. Although specific data on this compound is limited, structural analogs have demonstrated significant cytotoxicity:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 8-(4-chlorophenyl)piperazinyl purines | MCF7 | 3.79 |
| 7-methylxanthine | NCI-H460 | 12.50 |
| Novel pyrazole derivatives | HepG2 | 0.39 |
These findings suggest that derivatives sharing structural features may also exhibit similar or enhanced biological activities .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Key steps include:
- Formation of the Purine Core : Starting from simpler purine derivatives.
- Substitution Reactions : Introducing the benzyl and piperazine groups through electrophilic aromatic substitution or nucleophilic attacks.
- Purification : Techniques such as recrystallization or chromatography to isolate the final product.
Comparative Analysis with Related Compounds
Several structurally similar compounds have been analyzed for their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-(4-chlorophenyl)piperazinyl purines | Chlorophenyl instead of benzyl | Antidepressant effects |
| 7-methylxanthine | Methylated purine | Caffeine-like stimulant effects |
| 1-benzylpiperazine derivatives | Piperazine core | Antipsychotic properties |
The unique combination of functional groups in 7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione may enhance its pharmacological profile compared to these analogs.
Q & A
Q. How can synthesis protocols for 7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione be optimized to improve yield and purity?
Methodological Answer: Synthesis optimization requires multi-step reaction monitoring, including:
- Purine Core Assembly : Start with a xanthine derivative (e.g., theophylline) as the base. Introduce the benzyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, NaH as base, 60–80°C) .
- Piperazine Functionalization : Use Mitsunobu or Buchwald-Hartwig coupling to attach the 4-phenylpiperazine moiety. Reaction conditions (e.g., Pd catalysts, ligands, and temperature) must be tailored to minimize byproducts .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm; piperazine N-CH₂ at δ 2.5–3.5 ppm) .
- FTIR : Identify carbonyl stretches (C=O at 1650–1700 cm⁻¹) and N-H stretches (purine core at 3200–3400 cm⁻¹) .
- HRMS : Verify molecular ion ([M+H]+) with <2 ppm mass error. Example: Calculated for C₂₃H₂₅N₇O₂: 440.2095; Observed: 440.2093 .
Advanced Research Questions
Q. How do structural modifications (e.g., benzyl vs. chlorobenzyl or piperazine substituents) affect biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies require:
- In Silico Docking : Use AutoDock Vina to predict binding affinity to adenosine receptors (A₁/A₂A). The 4-phenylpiperazine group enhances hydrophobic interactions in the receptor pocket .
- In Vitro Assays : Compare IC₅₀ values in cAMP inhibition assays (HEK293 cells). For example:
- Metabolic Stability : Assess hepatic microsome half-life (human vs. rat). The methyl group at position 3 reduces CYP450-mediated oxidation .
Q. How can contradictory data on receptor selectivity be resolved?
Methodological Answer: Contradictions often arise from assay conditions. Standardize protocols:
- Radioligand Binding Assays : Use consistent membrane preparations (e.g., CHO cells overexpressing A₁/A₂A receptors) and buffer conditions (Mg²+ 2 mM, pH 7.4) .
- Control for Off-Target Effects : Include reference antagonists (e.g., DPCPX for A₁, ZM241385 for A₂A).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets. Example: A 2025 study found A₁ selectivity (Ki = 50 nM) varied by ±15% across labs due to differences in protein concentration .
Q. What strategies stabilize this compound under physiological conditions?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies (pH 1–9, 37°C). The compound degrades rapidly at pH <3 (t₁/₂ = 2 hr) due to purine ring protonation. Use enteric coatings for oral delivery .
- Light Sensitivity : Store in amber vials under argon. UV-Vis spectra show λmax at 270 nm; exposure to UV light (254 nm) causes 30% degradation in 24 hr .
- Lyophilization : Formulate with trehalose (1:1 w/w) to retain >90% activity after 6 months at -20°C .
Q. How to design experiments for assessing metabolic pathways?
Methodological Answer:
- Phase I Metabolism : Incubate with human liver microsomes (HLM) + NADPH. Analyze metabolites via LC-QTOF-MS. Major pathway: N-demethylation at position 3 (m/z 426 → 412) .
- Phase II Conjugation : Test glucuronidation using UDPGA. The 7-benzyl group inhibits glucuronide formation, favoring sulfation .
- In Vivo Correlation : Administer to Sprague-Dawley rats (IV/oral). Collect plasma at 0.5, 1, 2, 4, 8 hr. AUC₀–∞ ratios indicate low oral bioavailability (F = 12%) due to first-pass metabolism .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting cytotoxicity profiles in cancer cell lines?
Methodological Answer:
- Cell Line Variability : Test in ≥3 lines (e.g., MCF-7, A549, HepG2). The compound shows IC₅₀ = 10 μM in MCF-7 (ER+) but >50 μM in A549 (p53 mutant) due to differential adenosine receptor expression .
- Assay Interference : The purine core absorbs at 570 nm, skewing MTT results. Use resazurin or CellTiter-Glo for accuracy .
Q. Experimental Design Guidelines
Q. How to apply DOE (Design of Experiments) for reaction optimization?
Methodological Answer:
- Factors : Temperature (60–100°C), catalyst loading (1–5 mol%), solvent polarity (DMF vs. THF).
- Response Surface Methodology (RSM) : Use a Central Composite Design to model yield. Example: Optimal Pd(OAc)₂ = 3 mol%, Xantphos = 6 mol%, 90°C (predicted yield = 58%) .
- Validation : Run triplicate experiments at optimal conditions. Relative error <5% confirms model reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
